molecular formula C9H14N2OS B1448422 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol CAS No. 851233-56-2

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

Cat. No.: B1448422
CAS No.: 851233-56-2
M. Wt: 198.29 g/mol
InChI Key: ZZVUYAJMCLZPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol moiety. One common synthetic route includes the reaction of 2-aminothiazole with cyclohexanone under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUYAJMCLZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
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1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
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1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 5
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Reactant of Route 6
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

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